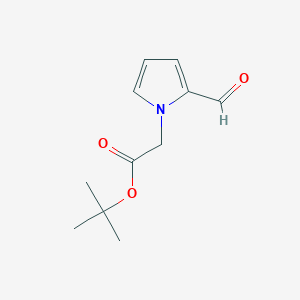

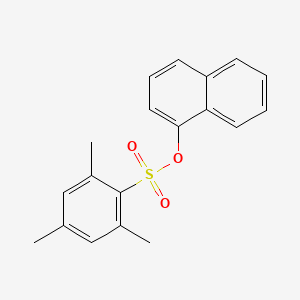

(E)-2-Iodobut-2-ene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves reactions with other chemicals .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity, stability, and what other compounds it can form .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. These properties can often be found in chemical databases .Applications De Recherche Scientifique

Chemical Reactivity and Structure Studies

- Research on the nucleophilic reactivity of compounds like 1,4-di-iodobut-2-ene has contributed to understanding the relative rates of iodide-promoted eliminations. This knowledge is crucial for predicting and controlling chemical reactions in synthetic organic chemistry (Hudson, Arendt & Mancuso, 1967).

Synthesis of Chiral Compounds

- (E)-2-Iodobut-2-ene-1,4-diol derivatives, such as (2R,3E)-4-Iodobut-3-en-2-ol, have been synthesized with high enantiomeric purity. These chiral compounds are significant in the development of pharmaceuticals and agrochemicals where chirality can impact the efficacy and safety of the compounds (Bänziger, Griffiths & Mcgarrity, 1993).

Conversion to Allylic Alcohols

- The conversion of compounds like 2-butyn-1,4-diol to iodine-containing allylic alcohols, which are useful intermediates in organic synthesis, demonstrates the versatility of this compound in chemical transformations (Taber, Sikkander, Berry & Frankowski, 2008).

Iodohydroxylation Reactions

- Iodohydroxylation reactions of alkylidenecyclopropanes, which can yield compounds like 3-iodobut-3-en-1-ol derivatives, highlight another area of application for this compound in synthetic methodology (Yang & Huang, 2008).

Stereo-selective Synthesis

- The compound has been used in stereo-selective synthesis processes, such as the creation of Z- or E-3-methylalk-2-enoic acids. This type of selective synthesis is important in creating specific molecular configurations required in certain pharmaceuticals and chemicals (Abarbri, Parrain & Duchěne, 1995).

Creation of Fungal Decanolides

- This compound derivatives have been used in the synthesis of fungal decanolides, which are natural compounds with potential applications in pharmaceuticals and agriculture (Sherwood et al., 2018).

Catalyst in Organic Reactions

- The compound has been applied as a catalyst in lithiation reactions, aiding in the creation of more complex organic molecules. This showcases its role in facilitating various chemical transformations (Guijarro & Yus, 1994).

Allylic-Type Reagents Synthesis

- It has been used in the preparation of allylic-type diindium reagents, illustrating its utility in the creation of reagents for further chemical reactions (Hirashita, Hayashi, Mitsui & Araki, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-iodobut-2-ene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFFVUNQEUALNI-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CO)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(\CO)/I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)